![molecular formula C20H21N3O2S B12496674 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12496674.png)
5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with benzyl and dimethyl groups, linked to a diazinane-dione structure with a sulfanylidene group. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
The synthesis of 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-benzyl-2,5-dimethylpyrrole-3-carbaldehyde with 1,3-dimethyl-2-thioxo-1,3-diazinane-4,6-dione under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Analyse Des Réactions Chimiques
5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfanylidene group to a thiol or thioether.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the sulfanylidene group or the aromatic rings.
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: While not widely used industrially, its derivatives may find applications in the development of new materials or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial for bacterial growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrole and diazinane derivatives, such as:
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds also exhibit antibacterial activity and enzyme inhibition properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
What sets 5-[(1-Benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione apart is its unique combination of a pyrrole ring with a diazinane-dione structure, which provides distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H21N3O2S |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
5-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H21N3O2S/c1-13-10-16(14(2)23(13)12-15-8-6-5-7-9-15)11-17-18(24)21(3)20(26)22(4)19(17)25/h5-11H,12H2,1-4H3 |
Clé InChI |
UKNRHWCAJUPVQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


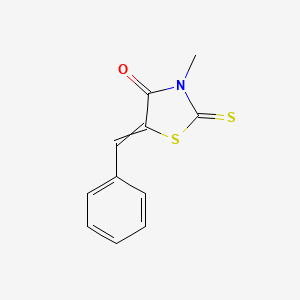
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12496600.png)

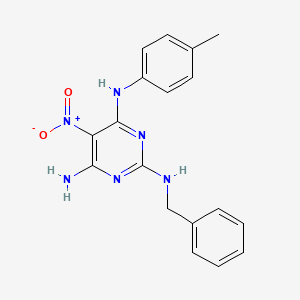
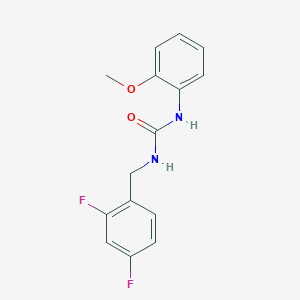
![3-Acetyl-4-hydroxyspiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B12496627.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12496631.png)
![2-oxo-N-[4-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B12496632.png)
![2-{benzyl[(tert-butoxycarbonyl)amino]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12496633.png)
![7,9-Bis(2,6-dibenzhydryl-4-methylphenyl)-7H-acenaphtho[1,2-d]imidazol-9-ium chloride](/img/structure/B12496639.png)
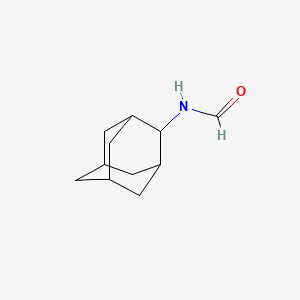
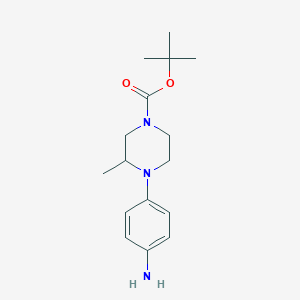
![N-(2-methoxyphenyl)-1-[(3-phenoxyphenyl)methyl]piperidin-4-amine](/img/structure/B12496656.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12496668.png)
